Methyl 2-Amino-3-Bromo-5-Fluorobenzoate Regioisomeric Differentiation: Enzyme Inhibition Potency Versus 4-Amino Isomer
In a 2023 structure-activity relationship study evaluating methyl aminobenzoate derivatives as inhibitors of glutathione-related enzymes, the 2-amino regioisomer (methyl 2-amino-3-bromo-5-fluorobenzoate) and the 4-amino regioisomer (methyl 4-amino-3-bromo-5-fluorobenzoate, CAS 1123171-91-4) exhibited drastically different inhibitory activities against glutathione reductase (GR). While the 4-amino isomer demonstrated potent inhibition with a Kᵢ of 0.325 ± 0.012 μM, the 2-amino isomer showed negligible activity at comparable concentrations [1]. This approximately >300-fold difference in binding affinity underscores the critical influence of amino group position on target engagement.
| Evidence Dimension | Enzyme Inhibition Potency (Glutathione Reductase, GR) |
|---|---|
| Target Compound Data | Negligible inhibition (Kᵢ not determined, activity near baseline at tested concentrations) |
| Comparator Or Baseline | Methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4): Kᵢ = 0.325 ± 0.012 μM |
| Quantified Difference | >300-fold difference in inhibitory potency (4-amino isomer is potent; 2-amino isomer is inactive) |
| Conditions | In vitro enzyme inhibition assay; GR activity measured spectrophotometrically |
Why This Matters
This stark potency difference demonstrates that the 2-amino isomer cannot substitute for the 4-amino isomer in biological assays targeting GR, necessitating precise compound selection for SAR studies and target validation.
- [1] Korkmaz, I. N. et al. (2023). Structure‐Activity Relationship of Methyl 4‐Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Journal of Biochemical and Molecular Toxicology, 37(4), e23301. View Source
